

ATTO 532 Fluorescent Dye: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: ATTO 532 NHS ester

Cat. No.: B12378597

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 532 is a high-performance fluorescent dye belonging to the rhodamine family of dyes.[1][2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4] These properties make it a versatile and reliable tool for a wide range of applications in biological research and drug development, including super-resolution microscopy (STED, PALM, dSTORM), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][4] The dye is highly water-soluble and its fluorescence is efficiently excited by the 532 nm laser line, which is common on many commercially available instruments.[1][2][3]

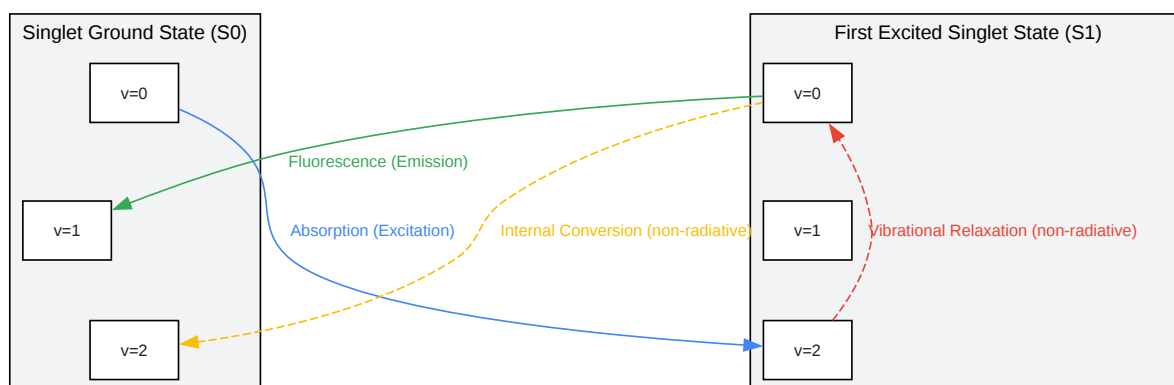
Core Photophysical & Chemical Properties

The performance of a fluorescent dye is dictated by its intrinsic photophysical and chemical properties. ATTO 532 exhibits exceptional characteristics that contribute to its robust performance in various applications.

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	532 nm	[1][3][5]
Maximum Emission Wavelength (λ_{em})	553 nm	[1][5]
Molar Extinction Coefficient (ϵ)	$1.15 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[1]
Fluorescence Quantum Yield (Φ)	90%	[1]
Fluorescence Lifetime (τ)	4.1 ns	[1]
Molecular Weight (Carboxy)	765 g/mol	[1]
Molecular Weight (NHS-ester)	1081 g/mol	[1]
Solubility	Excellent in water and polar solvents (DMF, DMSO)	[1]
Photostability	High	[1][2][3][4][6]

Principles of Fluorescence: The Jablonski Diagram

The process of fluorescence, from the absorption of light to the emission of a photon, can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.



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Caption: A simplified Jablonski diagram illustrating the process of fluorescence.

Experimental Protocols

Protein Labeling with ATTO 532 NHS-ester

This protocol provides a general guideline for the covalent labeling of proteins with ATTO 532 N-hydroxysuccinimidyl (NHS) ester. NHS esters react with primary amines (e.g., the side chain of lysine residues) on the protein to form a stable amide bond.

Materials:

- ATTO 532 NHS-ester
- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- 1 M Sodium Bicarbonate buffer, pH 8.3-9.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Gel filtration column (e.g., Sephadex G-25)

- Reaction tubes
- Shaker/rotator

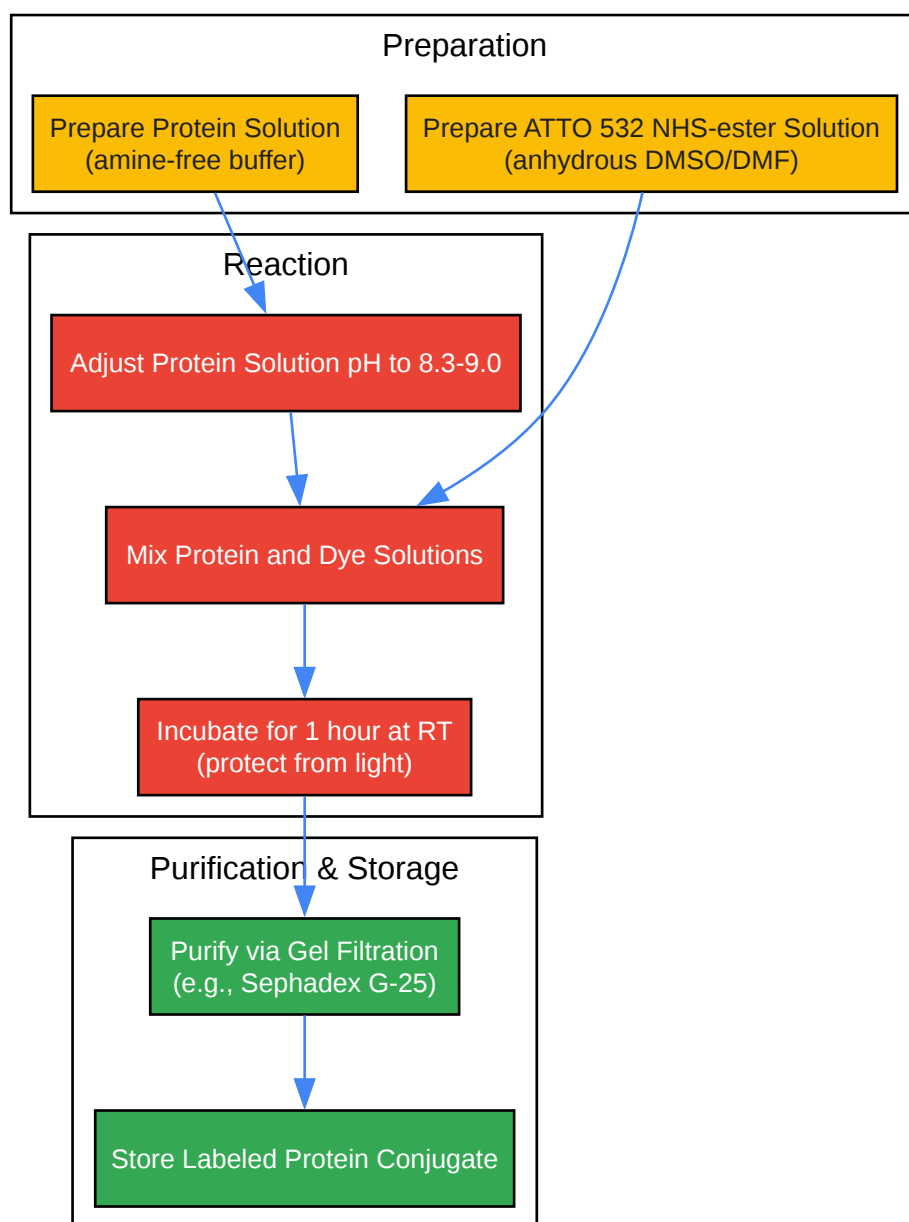
Procedure:

- Protein Preparation:
 - Dissolve the protein in an amine-free buffer such as PBS. If the protein solution contains amine-containing buffers like Tris, it must be dialyzed against PBS.
 - The recommended protein concentration is 2-10 mg/mL.[\[7\]](#)
- Dye Solution Preparation:
 - Immediately before use, dissolve the ATTO 532 NHS-ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[\[7\]](#)[\[8\]](#)
- Labeling Reaction:
 - Adjust the pH of the protein solution to 8.3-9.0 by adding the 1 M sodium bicarbonate buffer. The optimal pH for the labeling reaction is around 8.3.[\[7\]](#)[\[9\]](#)
 - Add the dissolved ATTO 532 NHS-ester solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling. A starting point is often a 5- to 20-fold molar excess of the dye.
 - Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or shaking.[\[7\]](#)[\[10\]](#) Protect the reaction from light.
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[\[8\]](#)[\[9\]](#)
 - Equilibrate the column with an appropriate buffer (e.g., PBS).

- Apply the reaction mixture to the column and collect the fractions. The first colored fraction will be the labeled protein.
- Storage:
 - Store the purified protein conjugate under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.^{[7][10]} Protect from light.

Experimental Workflow: Protein Labeling

The following diagram illustrates the key steps in the protein labeling workflow.



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Caption: Workflow for labeling proteins with ATTO 532 NHS-ester.

Applications

The excellent photophysical properties of ATTO 532 make it suitable for a wide array of advanced fluorescence-based applications:

- Super-Resolution Microscopy: Its high photostability and quantum yield are advantageous for techniques like Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (dSTORM), enabling imaging at the nanoscale.[1][4]
- Flow Cytometry: The strong absorption and bright emission of ATTO 532 allow for clear and sensitive detection of labeled cells and particles in flow cytometry.[1][3]
- Fluorescence In-Situ Hybridization (FISH): ATTO 532-labeled probes provide bright and stable signals for the detection of specific DNA or RNA sequences within cells and tissues.[1][3]
- Single-Molecule Detection: The high brightness and photostability of ATTO 532 are crucial for the detection and tracking of individual molecules, providing insights into molecular dynamics and interactions.[1][3]
- Immunofluorescence: Conjugated to antibodies, ATTO 532 serves as a robust reporter for visualizing the localization and distribution of target proteins in immunofluorescence microscopy.

Conclusion

ATTO 532 is a versatile and high-performance fluorescent dye that offers researchers a reliable tool for a multitude of fluorescence-based applications. Its exceptional brightness, photostability, and water solubility make it an excellent choice for demanding imaging and detection experiments. By following established labeling protocols, researchers can effectively conjugate ATTO 532 to various biomolecules, enabling new discoveries in cellular biology, diagnostics, and drug development.

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